N,N-dimethyl-2-thiophen-3-ylacetamide
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Overview
Description
N,N-dimethyl-2-thiophen-3-ylacetamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-thiophen-3-ylacetamide typically involves the reaction of thiophene derivatives with dimethylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-thiophen-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkoxylated thiophene derivatives.
Scientific Research Applications
N,N-dimethyl-2-thiophen-3-ylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the synthesis of long-chain fatty acids, thereby affecting cell membrane integrity and function .
Comparison with Similar Compounds
N,N-Dimethylacetamide: A related compound with similar chemical properties but different applications, primarily used as a solvent in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C8H11NOS/c1-9(2)8(10)5-7-3-4-11-6-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
YCGABSVLFFNFDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CSC=C1 |
Origin of Product |
United States |
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